
2-(Butan-2-yl)-3-ethylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butan-2-yl)-3-ethylaziridine is an organic compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butan-2-yl group and an ethyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yl)-3-ethylaziridine can be achieved through several methods:
Cyclization of Amines: One common method involves the cyclization of appropriate amines with halogenated compounds. For instance, reacting 2-(Butan-2-yl)amine with ethyl halide under basic conditions can lead to the formation of the aziridine ring.
Epoxide Ring-Opening: Another method involves the ring-opening of epoxides with amines. For example, reacting 2-(Butan-2-yl)amine with ethyl epoxide can yield the desired aziridine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
2-(Butan-2-yl)-3-ethylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiols, and amines. Reactions are typically carried out under mild conditions using solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include ring-opened amines or substituted aziridines.
Oxidation: Products include aziridine oxides or other oxidized derivatives.
Reduction: Products include primary or secondary amines.
科学研究应用
2-(Butan-2-yl)-3-ethylaziridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(Butan-2-yl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to interact with various molecular targets, including nucleophiles and electrophiles. The compound can form covalent bonds with biological molecules, potentially leading to biological activity such as enzyme inhibition or DNA interaction.
相似化合物的比较
Similar Compounds
2-(Butan-2-yl)aziridine: Lacks the ethyl group, making it less sterically hindered and potentially more reactive.
3-Ethylaziridine: Lacks the butan-2-yl group, resulting in different steric and electronic properties.
Aziridine: The simplest aziridine, lacking both butan-2-yl and ethyl groups, making it the most reactive among the series.
Uniqueness
2-(Butan-2-yl)-3-ethylaziridine is unique due to the presence of both butan-2-yl and ethyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
属性
CAS 编号 |
51617-01-7 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC 名称 |
2-butan-2-yl-3-ethylaziridine |
InChI |
InChI=1S/C8H17N/c1-4-6(3)8-7(5-2)9-8/h6-9H,4-5H2,1-3H3 |
InChI 键 |
RIXJGSZRHHMFTF-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(N1)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
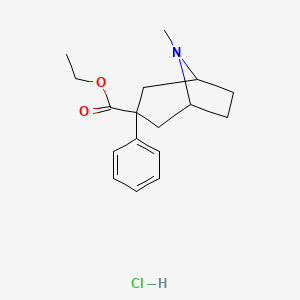
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)

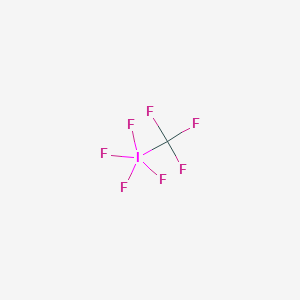
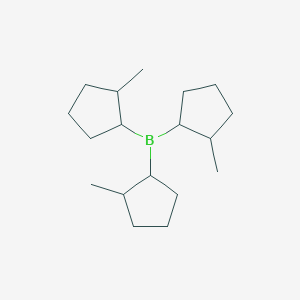
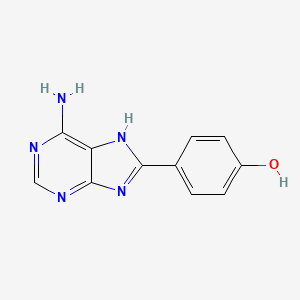
![7-Butyl-4-ethyl-6-methyl-1h-pyrano[3,4-c]pyridine-3,8(4h,7h)-dione](/img/structure/B14658216.png)
![Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate](/img/structure/B14658221.png)
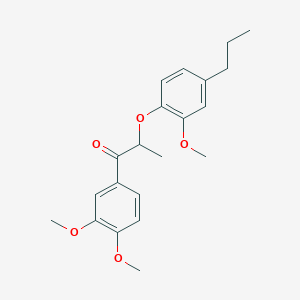
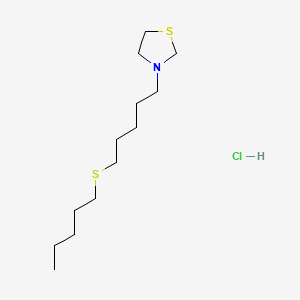
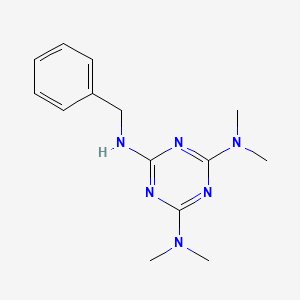
![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
![ethyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14658292.png)
